molecular formula C17H18ClN3O2 B3365434 3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride CAS No. 1221726-19-7

3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride

Cat. No.: B3365434
CAS No.: 1221726-19-7
M. Wt: 331.8
InChI Key: UALPLCSVDBEDSY-UHFFFAOYSA-N
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Description

3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is a synthetic compound with a multifaceted structure that exhibits various chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The key reactions include the formation of the quinoline ring, followed by the introduction of an oxo group and subsequent modification to incorporate the benzene-1-carboximidamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to achieving consistent quality in large batches.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxides.

  • Reduction: : Reduction of the quinoline ring can be achieved under suitable conditions, potentially altering its biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, dichloromethane.

Major Products

The primary products from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with varying functional groups.

Scientific Research Applications

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its role in modulating biological pathways.

  • Medicine: : Potential use as a therapeutic agent due to its bioactive properties.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving binding to receptors or enzymes. This can lead to the modulation of various biochemical pathways, ultimately influencing cellular processes.

Comparison with Similar Compounds

Compared to other compounds in the same class, 3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is unique due to its specific structural features, such as the oxo-quinoline moiety and the benzene-1-carboximidamide group. Similar compounds include:

  • Quinoline derivatives: : Often used in antimicrobial and antimalarial drugs.

  • Benzene-1-carboximidamide derivatives: : Investigated for their potential pharmacological activities.

Each of these compounds exhibits distinct properties, making them suitable for various applications depending on the context of their use

Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.ClH/c18-17(19)13-3-1-2-11(8-13)10-22-14-5-6-15-12(9-14)4-7-16(21)20-15;/h1-3,5-6,8-9H,4,7,10H2,(H3,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALPLCSVDBEDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC(=CC=C3)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Reactant of Route 3
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Reactant of Route 4
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Reactant of Route 5
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride

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